
Flécaïnide
Vue d'ensemble
Description
Le flécaïnide est un médicament principalement utilisé pour prévenir et traiter les rythmes cardiaques anormalement rapides, y compris les tachycardies ventriculaires et supraventriculaires . Il appartient à la classe Ic des agents antiarythmiques et agit en diminuant l'entrée de sodium dans les cellules cardiaques, ce qui provoque un allongement du potentiel d'action cardiaque . Le this compound a été approuvé pour la première fois pour un usage médical aux États-Unis en 1985 .
Applications De Recherche Scientifique
Flecainide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of antiarrhythmic agents.
Biology: Investigated for its effects on cellular ion channels and electrophysiological properties.
Medicine: Extensively used in clinical research for the treatment of arrhythmias, particularly atrial fibrillation and ventricular tachycardia
Industry: Employed in the pharmaceutical industry for the development of antiarrhythmic drugs and related compounds.
Mécanisme D'action
Target of Action
Flecainide is a Class IC antiarrhythmic agent . Its primary targets are the fast inward sodium channels in the heart muscle tissue . These channels play a crucial role in the electrical conduction of heart cells, particularly during the action potential upstroke .
Mode of Action
Flecainide works by blocking the fast inward sodium channels and slowly unbinding during diastole . This action prolongs the refractory period of the heart . The blockade also shortens the duration of action potentials through the Purkinjie fibers . Additionally, Flecainide prevents delayed rectifier potassium channels from opening, lengthening the action potential .
Biochemical Pathways
Flecainide’s action primarily affects the electrical conduction pathways in the heart. By blocking sodium channels, it slows the upstroke of the cardiac action potential . This action mainly affects the atria (upper chambers) and the ventricles (lower pumping chambers) . Flecainide also impacts the calcium-mediated pathways involved in arrhythmias .
Pharmacokinetics
Flecainide is well absorbed and has a half-life of approximately 20 hours . It is eliminated both by hepatic metabolism and by the kidneys . The usual dosage of Flecainide is 100–200 mg twice a day . These ADME properties impact the bioavailability of Flecainide, ensuring its therapeutic effectiveness.
Result of Action
The molecular and cellular effects of Flecainide’s action result in the prolongation of the cardiac action potential . This leads to a slowing of the electrical conduction within the heart, reducing its excitability . Clinically, this results in the prevention of supraventricular and ventricular arrhythmias, as well as paroxysmal atrial fibrillation and flutter .
Action Environment
The action, efficacy, and stability of Flecainide can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, individual patient factors such as age, liver and kidney function, and the presence of other diseases can also influence the action of Flecainide .
Orientations Futures
Flecainide is mostly used for sinus rhythm maintenance in atrial fibrillation (AF) patients without structural cardiomyopathy. Recent studies enrolling different patient populations have demonstrated a good effectiveness and safety profile . Further prospective studies are warranted to validate the current findings .
Analyse Biochimique
Biochemical Properties
Flecainide interacts with various biomolecules, primarily blocking fast inward sodium channels and slowly unbinding during diastole . This blockade shortens the duration of action potentials through the Purkinjie fibers . Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers . Lastly, flecainide blocks ryanodine receptor opening, reducing calcium release from the sarcoplasmic reticulum, which reduces depolarization of cells .
Cellular Effects
Flecainide has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Its primary effect is to slow the rate of rise of the action potential, reducing the excitability of cells .
Molecular Mechanism
Flecainide exerts its effects at the molecular level by binding to and blocking sodium channels, thereby slowing the upstroke of the cardiac action potential . This slows the conduction of the electrical impulse within the heart. The greatest effect is on the His-Purkinje system and ventricular myocardium .
Temporal Effects in Laboratory Settings
In laboratory settings, flecainide’s effects change over time. It is well absorbed orally with peak plasma levels at 3 hours . The plasma half-life of unchanged flecainide is relatively long (mean 20 hours), indicating its stability .
Dosage Effects in Animal Models
In animal models, the effects of flecainide vary with different dosages. Flecainide caused a decrease in atrial fibrillatory rate in all animals and restored sinus rhythm in the animals with induced atrial fibrillation .
Metabolic Pathways
Flecainide is mainly metabolized to meta-O-dealkylated flecainide or the meta-O-dealkylated lactam of flecainide . Both of these metabolites are generally detected as glucuronide or sulfate conjugates . Flecainide’s metabolism involves the action of CYP2D6 and CYP1A2 .
Transport and Distribution
Flecainide is transported and distributed within cells and tissues. After oral administration in healthy human subjects, flecainide absorption is prompt and nearly complete . A substantial portion (mean 27%) of a dose is excreted in urine as unchanged flecainide .
Méthodes De Préparation
Le flécaïnide peut être synthétisé par un processus en plusieurs étapes. Une méthode courante implique les étapes suivantes :
Matières de départ : acide 2,5-di(2,2,2-trifluoroéthoxy)benzoïque, chloroacétonitrile, triéthylamine et acétate d'éthyle.
Réaction de reflux : Sous protection d'azote, une réaction de reflux génère du cyanométhyl-2,5-di(2,2,2-trifluoroéthoxy)benzoate.
Addition de 2-aminométhylpipéridine : Cette dernière est ajoutée avec l'acétate d'éthyle, et la réaction se poursuit sous protection d'azote pour générer du this compound.
Formation d'acétate de this compound : L'acide acétique et l'acétate d'éthyle sont ajoutés au this compound, et la réaction sous protection d'azote génère un produit brut d'acétate de this compound.
Raffinement : Le produit brut est raffiné pour obtenir de l'acétate de this compound pur.
Analyse Des Réactions Chimiques
Le flécaïnide subit diverses réactions chimiques, notamment :
Oxydation et réduction : Le this compound peut être oxydé ou réduit dans des conditions spécifiques, bien que les voies détaillées soient moins souvent discutées.
Réactions de substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant son cycle aromatique et ses chaînes latérales.
Réactifs et conditions courants : Les réactifs typiques comprennent des agents oxydants, des agents réducteurs et divers solvants. Les conditions de réaction impliquent souvent des températures contrôlées et des atmosphères inertes.
Principaux produits : Les principaux produits formés dépendent des réactions et des conditions spécifiques utilisées. Par exemple, l'oxydation peut produire différentes formes oxydées de this compound.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'étude des agents antiarythmiques.
Biologie : Enquête sur ses effets sur les canaux ioniques cellulaires et les propriétés électrophysiologiques.
Médecine : Largement utilisé dans la recherche clinique pour le traitement des arythmies, en particulier la fibrillation auriculaire et la tachycardie ventriculaire
Industrie : Employé dans l'industrie pharmaceutique pour le développement de médicaments antiarythmiques et de composés connexes.
Mécanisme d'action
Le this compound exerce ses effets en bloquant les canaux sodiques du cœur, ce qui ralentit la conduction dans le cœur et prolonge le potentiel d'action cardiaque . Cette action contribue à stabiliser le rythme cardiaque et à prévenir les rythmes cardiaques rapides anormaux. Le this compound augmente sélectivement la réfractairité des voies accessoires antérograde et rétrograde, en allongeant l'intervalle PR et en élargissant le complexe QRS .
Comparaison Avec Des Composés Similaires
Le flécaïnide est souvent comparé à d'autres agents antiarythmiques, tels que :
Métoprolol : Un bêtabloquant utilisé pour gérer l'hypertension et l'angine de poitrine.
Dofétilide : Un autre agent antiarythmique utilisé pour des indications similaires.
Encaïnide et propafénone : Autres agents antiarythmiques de classe Ic avec des mécanismes d'action similaires.
Le this compound est unique par ses propriétés spécifiques de blocage des canaux sodiques et son efficacité dans le traitement des arythmies supraventriculaires et ventriculaires .
Propriétés
IUPAC Name |
N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNUMBKLMJRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54143-56-5 (monoacetate) | |
| Record name | Flecainide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023054 | |
| Record name | Flecainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flecainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.24e-02 g/L | |
| Record name | Flecainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flecainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Flecainide blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart. This blockade also shortens the duration of action potentials through the Purkinjie fibers. Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers. Finally, flecainide also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells. | |
| Record name | Flecainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54143-55-4 | |
| Record name | Flecainide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54143-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flecainide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flecainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | flecainide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flecainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLECAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94FTS1806 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flecainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228-229 | |
| Record name | Flecainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01195 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

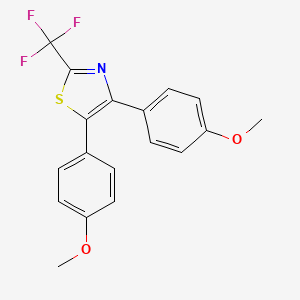
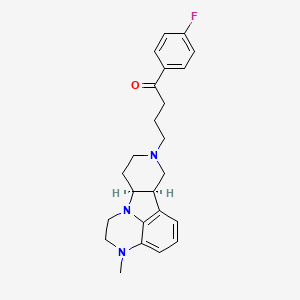
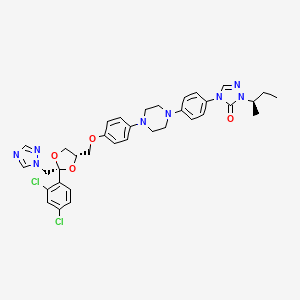
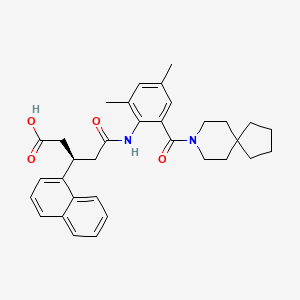

![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1672691.png)
![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one](/img/structure/B1672692.png)
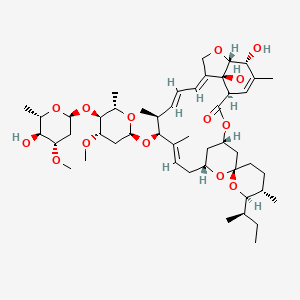
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1672697.png)

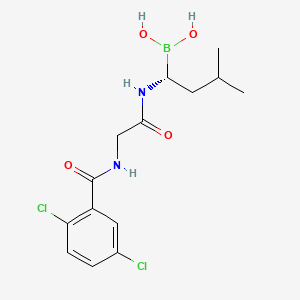
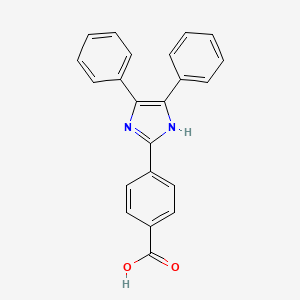

![(2S)-2-({[(2S,3S)-4-(3,4-dichlorophenyl)-3-(3-fluoro-4-phenylphenyl)butan-2-yl]carbamoyl}methyl)butanedioic acid](/img/structure/B1672705.png)
